![molecular formula C14H13BrN2O4 B3010247 5-[(E)-(4-溴苯基)亚甲基]-1-(2-甲氧基乙基)-2,4,6(1H,3H,5H)-嘧啶三酮 CAS No. 478064-35-6](/img/structure/B3010247.png)
5-[(E)-(4-溴苯基)亚甲基]-1-(2-甲氧基乙基)-2,4,6(1H,3H,5H)-嘧啶三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione" is a pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. Pyrimidines are important in the field of medicinal chemistry due to their presence in many biological molecules and their potential therapeutic applications. The specific structure of this compound suggests it may have interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves the alkylation of existing pyrimidine rings or the cyclization of precursor molecules to form the pyrimidine core. For example, the synthesis of 5-substituted 2,4-diaminopyrimidines can be achieved by alkylation with specific reagents or by cross-coupling reactions such as those described in the Suzuki cross-coupling reactions . The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, involves a multi-step process starting from commercially available methyl 2-(4-bromophenyl) acetate, indicating that similar strategies could be employed for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. Substituents on the pyrimidine ring can significantly affect the molecule's electronic properties and, consequently, its reactivity. For instance, the presence of a bromophenyl group, as seen in the compound of interest, could facilitate further functionalization through palladium-catalyzed cross-coupling reactions . The molecular structure can also influence the compound's ability to interact with biological targets, as seen with various pyrimidine analogues .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including halogenation, alkylation, and cross-coupling reactions. The presence of a bromophenyl group in the compound suggests that it could participate in further electrophilic aromatic substitution reactions or serve as a precursor for coupling reactions . Additionally, the reactivity of the pyrimidine ring itself can be modified by substituents, which can lead to the formation of different regioisomers with distinct biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the ring. For example, the introduction of a methoxyethyl group could affect the compound's lipophilicity and solubility in organic solvents . The presence of halogen atoms, such as bromine, can increase the compound's density and potentially its reactivity towards nucleophiles . These properties are crucial when considering the compound's potential use in pharmaceutical applications, as they can affect its bioavailability and metabolic stability.
科学研究应用
合成和中间体用途
嘧啶化合物,包括 5-[(E)-(4-溴苯基)亚甲基]-1-(2-甲氧基乙基)-2,4,6(1H,3H,5H)-嘧啶三酮等衍生物,在各种药物和化学化合物的合成中发挥着至关重要的作用。它们被认为是合成一系列活性化合物的关键中间体。例如,据报道,与我们的主题密切相关的化合物 5-(4-溴苯基)-4,6-二氯嘧啶的合成是合成这些活性化合物的药物领域中的重要中间体,证明了其在药物开发和化学研究中的重要性 (Hou 等人,2016).
抗病毒活性
嘧啶衍生物,如 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶,在抗病毒应用中显示出潜力。这些化合物已在细胞培养中表现出对逆转录病毒复制的显着抑制作用,突出了它们在管理病毒感染(包括 HIV)中的潜力 (Hocková 等人,2003).
心血管和抗高血压应用
嘧啶衍生物以其在心血管疾病中的活性而著称。众所周知,它们具有 L 型钙通道阻滞作用,使其在管理心血管疾病、癫痫和炎症性疾病方面有效。由于对钙通道的作用,5-(3-羟基亚苄基)-2,4,6(1H,3H,5H)-嘧啶三酮等特定化合物已被研究作为抗高血压剂的潜力 (Irshad 等人,2022).
抗菌和抗真菌潜力
一些嘧啶衍生物已被研究其抗菌和抗真菌特性。新的二氢嘧啶衍生物的合成表明,这些化合物可以表现出良好的抗菌和抗真菌活性,使其成为新型抗菌药物的有希望的候选者 (Al-Juboori,2020).
有机磷光体
已经合成了基于嘧啶衍生物的有机磷光体,展示了宽光致发光发射光谱。这些磷光体在材料科学中显示出潜在的应用,特别是在发光材料领域 (Kumar 等人,2014).
属性
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDJUOHVBGJAJZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)
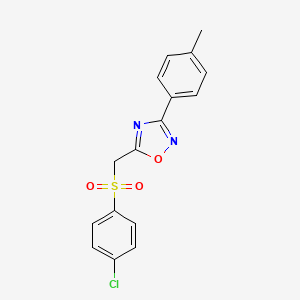
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)
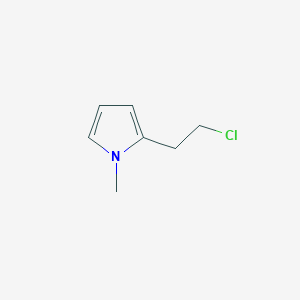
![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)
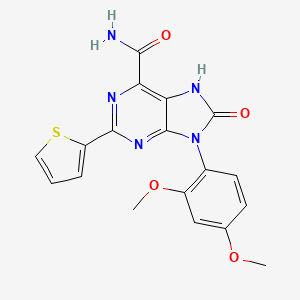
![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
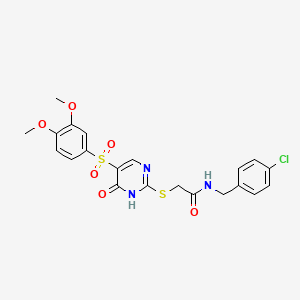
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)
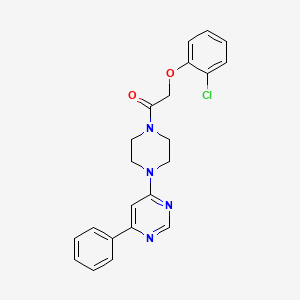
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)